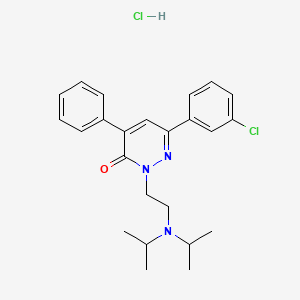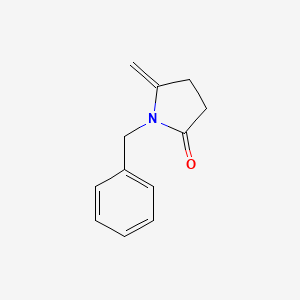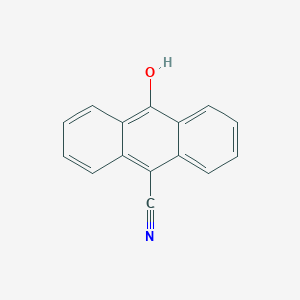![molecular formula C13H14N2OS2 B14716132 1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione CAS No. 21344-34-3](/img/structure/B14716132.png)
1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione is a heterocyclic compound that features a morpholine ring, a thienopyridine core, and an ethanethione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione typically involves the reaction of 3-amino-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thio-pyran-4-carbonitrile with morpholine through a Dimroth rearrangement . This method provides a straightforward approach to obtaining the desired compound with high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis and large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or thienopyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione involves its interaction with specific molecular targets. The thienopyridine core can interact with enzymes and receptors, modulating their activity. The morpholine ring enhances the compound’s solubility and bioavailability, while the ethanethione group can participate in redox reactions, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thienopyridine Derivatives: Compounds like 4-cyano-1-morpholin-4-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-3-thione share structural similarities and exhibit similar biological activities.
Benzo[4,5]thieno[2,3-b]pyridine Derivatives: These compounds are used as host materials for organic light-emitting diodes and have high triplet energy.
Uniqueness
1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione is unique due to its combination of a morpholine ring, thienopyridine core, and ethanethione group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
21344-34-3 |
|---|---|
Molekularformel |
C13H14N2OS2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
1-morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione |
InChI |
InChI=1S/C13H14N2OS2/c17-12(15-2-4-16-5-3-15)8-10-7-11-1-6-18-13(11)14-9-10/h1,6-7,9H,2-5,8H2 |
InChI-Schlüssel |
GUGLHOBMOBNJHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=S)CC2=CN=C3C(=C2)C=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


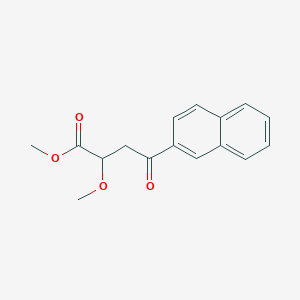
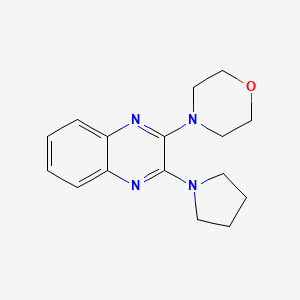
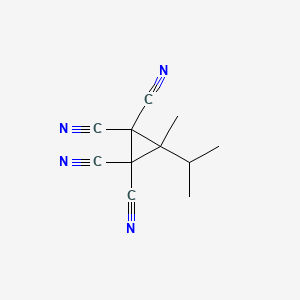
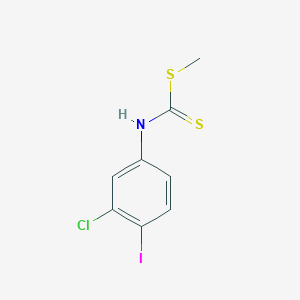
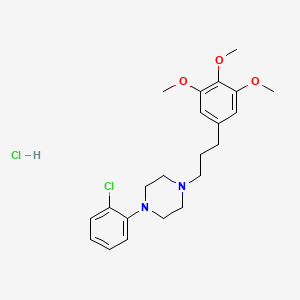

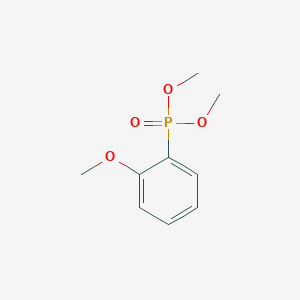

![4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14716094.png)

